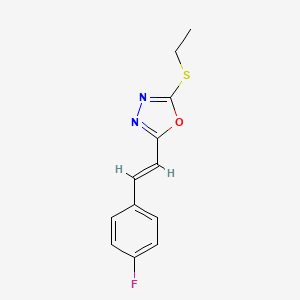![molecular formula C13H16ClFO2 B12838578 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane is a chemical compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound features a chloro-fluoro-phenyl group and a propyl group attached to the dioxane ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-fluoro-benzaldehyde with propyl glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro and fluoro groups to hydrogen atoms, resulting in a less substituted dioxane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less substituted dioxanes.
Substitution: Formation of substituted dioxanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-3-fluoro-phenyl)-5-methyl-[1.3]dioxane
- 2-(4-Chloro-3-fluoro-phenyl)-5-ethyl-[1.3]dioxane
- 2-(4-Chloro-3-fluoro-phenyl)-5-butyl-[1.3]dioxane
Uniqueness
2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the propyl chain, provides a distinct set of properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H16ClFO2 |
|---|---|
Molekulargewicht |
258.71 g/mol |
IUPAC-Name |
2-(4-chloro-3-fluorophenyl)-5-propyl-1,3-dioxane |
InChI |
InChI=1S/C13H16ClFO2/c1-2-3-9-7-16-13(17-8-9)10-4-5-11(14)12(15)6-10/h4-6,9,13H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
ZQOAQMFIHWUVCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1COC(OC1)C2=CC(=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


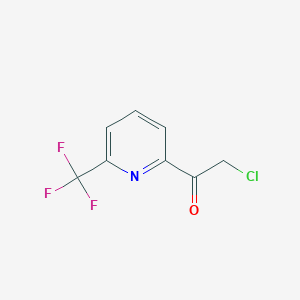

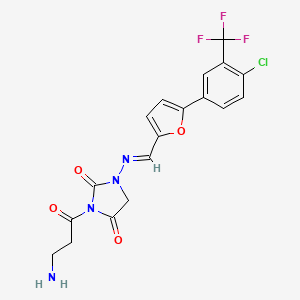
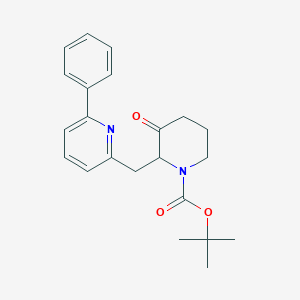
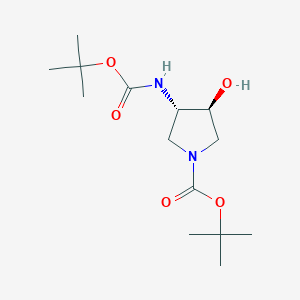
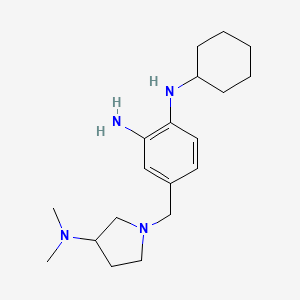
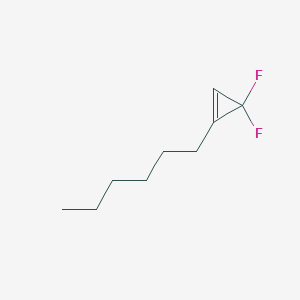
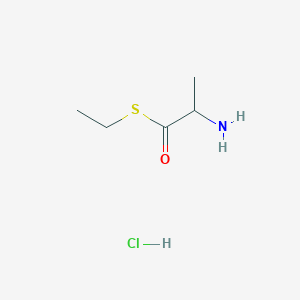
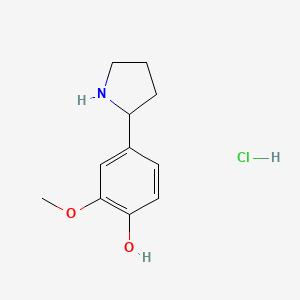

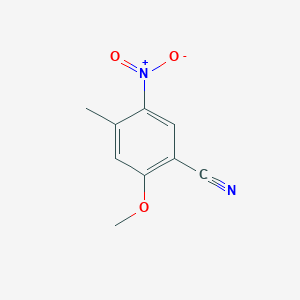
![[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)
![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)
